6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine
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Overview
Description
6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a nitro group and an amine group The presence of the 3,5-dimethylphenoxy group adds to its structural complexity and potential for diverse chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of a halogen in 6-chloropyrimidines with 3,5-dimethylphenol in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) . The nitro group can be introduced through nitration reactions, and the amine group can be introduced via reduction of a nitro precursor or direct amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 6-(3,5-dimethylphenoxy)-5-aminopyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones: These compounds share the 3,5-dimethylphenoxy group and have shown antiviral activity.
6-Substituted Uracil Derivatives: These compounds have similar pyrimidine ring structures and are used as antiviral agents.
Uniqueness
6-(3,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and an amine group on the pyrimidine ring allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C12H12N4O3 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
6-(3,5-dimethylphenoxy)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-8(2)5-9(4-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15) |
InChI Key |
WBEHRAMVNFBAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C |
Origin of Product |
United States |
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